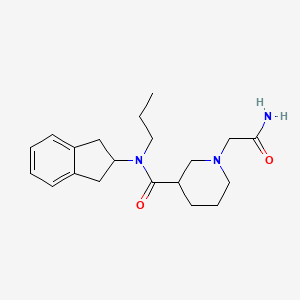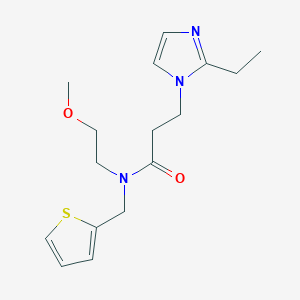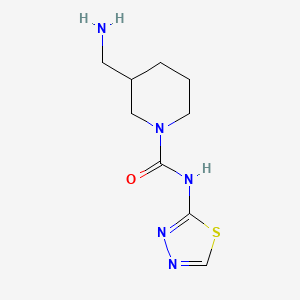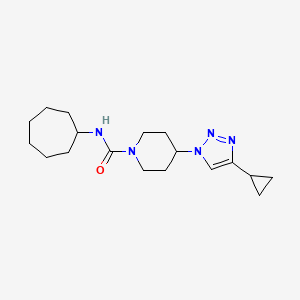![molecular formula C23H35NO2 B5902481 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol, also known as DAPOX or DAP, is a chemical compound that has been the subject of much scientific research in recent years. DAPOX is a synthetic molecule that was first synthesized in 2011 by a team of chemists at the University of California, Davis. Since then, it has been studied extensively for its potential applications in the fields of medicine and biochemistry.
作用机制
The mechanism of action of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. These enzymes are involved in various biological processes, including cell growth and division. By inhibiting their activity, 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol may be able to slow down or even stop the progression of certain diseases.
Biochemical and Physiological Effects:
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation and oxidative stress in animal models. These effects suggest that 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol may have a wide range of potential applications in the fields of medicine and biochemistry.
实验室实验的优点和局限性
One of the main advantages of using 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol in laboratory experiments is its high degree of specificity. Unlike many other compounds, 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is able to target specific enzymes and biological processes with a high degree of precision. However, one of the main limitations of using 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are many potential future directions for research involving 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol. One promising area of research involves the use of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol as a potential treatment for various types of cancer, including breast cancer and prostate cancer. Other areas of research include the development of new synthetic methods for producing 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol, as well as the exploration of its potential applications in other areas of biochemistry and medicine.
合成方法
The synthesis of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol involves several steps, including the reaction of 2,2-diallylpiperidine with 2-bromoethyl acetate to form a key intermediate. This intermediate is then reacted with adamantane-1-carboxylic acid to produce 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol. The overall synthesis of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学研究应用
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol has been the subject of much scientific research due to its potential applications in the fields of medicine and biochemistry. One of the most promising areas of research involves the use of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol as a potential treatment for various medical conditions, including cancer and neurological disorders.
属性
IUPAC Name |
1-[2,2-bis(prop-2-enyl)piperidin-1-yl]-2-(3-hydroxy-1-adamantyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2/c1-3-7-22(8-4-2)9-5-6-10-24(22)20(25)16-21-12-18-11-19(13-21)15-23(26,14-18)17-21/h3-4,18-19,26H,1-2,5-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETSBWGZDOCCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCN1C(=O)CC23CC4CC(C2)CC(C4)(C3)O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)

![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)
![N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)

![N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5902449.png)
![3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B5902452.png)

![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)


![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)
